molecular formula C12H8N2S B3154274 4-(2-Naphthyl)-1,2,3-thiadiazole CAS No. 77414-52-9

4-(2-Naphthyl)-1,2,3-thiadiazole

Cat. No. B3154274
CAS RN: 77414-52-9
M. Wt: 212.27 g/mol
InChI Key: PNTNYAROJBIZDO-UHFFFAOYSA-N
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Description

“4-(2-Naphthyl)-1,2,3-thiadiazole” is a complex organic compound. The name suggests it contains a thiadiazole ring, which is a type of heterocycle, and a naphthyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 1-Naphthylacetylene Sulfides : 4-(1-Naphthyl)-1,2,3-thiadiazole is used in the synthesis of alkyl 2-(1-naphthyl)-1-ethynylsulfides, through decomposition and subsequent treatment with alkyl halides. This demonstrates its utility in forming structurally diverse sulfides (Yekhlef et al., 2019).

Applications in Antimicrobial Research

  • Antimicrobial Activity of Thiadiazole Derivatives : Compounds synthesized from 1,2,4-triazole and 1,3,4-thiadiazole, related to 4-(2-Naphthyl)-1,2,3-thiadiazole, were studied for antimicrobial properties against bacteria like S. aureus and E. coli, although they showed no significant antibacterial activities (Zamani et al., 2004).

DNA Protection and Antioxidant Activity

  • DNA Damage Protection : Certain derivatives involving the 2-naphthyl group have shown protective activity against DNA damage induced by the bleomycin-iron complex, highlighting potential therapeutic applications (Abdel-Wahab et al., 2009).

Potential in Cancer Research

  • Anticancer Activity : Novel 1,3,4-thiadiazole analogues, related to the 4-(2-Naphthyl) structure, have been evaluated for their anticancer properties, showing promise in this field (Krishna et al., 2020).

properties

IUPAC Name

4-naphthalen-2-ylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S/c1-2-4-10-7-11(6-5-9(10)3-1)12-8-15-14-13-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTNYAROJBIZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291779
Record name 4-(2-Naphthalenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77414-52-9
Record name 4-(2-Naphthalenyl)-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77414-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Naphthalenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Naphthyl)-1,2,3-thiadiazole
Reactant of Route 2
4-(2-Naphthyl)-1,2,3-thiadiazole
Reactant of Route 3
4-(2-Naphthyl)-1,2,3-thiadiazole
Reactant of Route 4
4-(2-Naphthyl)-1,2,3-thiadiazole
Reactant of Route 5
4-(2-Naphthyl)-1,2,3-thiadiazole
Reactant of Route 6
4-(2-Naphthyl)-1,2,3-thiadiazole

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